molecular formula C12H26N4 B13174333 2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]ethan-1-amine

2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]ethan-1-amine

Cat. No.: B13174333
M. Wt: 226.36 g/mol
InChI Key: PENQDRFUJMTUFZ-UHFFFAOYSA-N
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Description

2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]ethan-1-amine is a chemical compound with the molecular formula C11H24N4. It is a derivative of piperazine and piperidine, both of which are six-membered nitrogen-containing heterocycles. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]ethan-1-amine typically involves the reaction of 4-methylpiperazine with 1-bromo-2-chloroethane under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the piperazine ring attacks the carbon atom of the bromoethane, displacing the bromine atom and forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperazine and piperidine derivatives.

Scientific Research Applications

2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpiperazin-1-yl)ethan-1-amine
  • 4-(2-Aminoethyl)-1-methylpiperazine
  • 2-(4-Methyl-1-piperazinyl)ethanamine

Uniqueness

2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]ethan-1-amine is unique due to its dual piperazine and piperidine structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H26N4

Molecular Weight

226.36 g/mol

IUPAC Name

2-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]ethanamine

InChI

InChI=1S/C12H26N4/c1-14-8-10-16(11-9-14)12-2-5-15(6-3-12)7-4-13/h12H,2-11,13H2,1H3

InChI Key

PENQDRFUJMTUFZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)CCN

Origin of Product

United States

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